3-(Boc-amino)-1-methanesulfonylpyrrolidine
Description
3-(Boc-amino)-1-methanesulfonylpyrrolidine is a pyrrolidine derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a methanesulfonyl (mesyl) group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, as it is stable under basic conditions and removable via acidic hydrolysis (e.g., HCl or TFA) . The methanesulfonyl group acts as a polar electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Boc-amino)pyrrolidine Intermediate
The Boc-protected amino pyrrolidine core is commonly synthesized by protection of free 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O). A typical procedure involves:
- Reacting the free amino pyrrolidine with di-tert-butyl dicarbonate in an appropriate solvent such as dichloromethane or tetrahydrofuran under mild basic conditions.
- Post-reaction workup includes solvent evaporation under reduced pressure to yield a transparent oily intermediate.
- Crystallization can be induced by adding seed crystals and a weakly polar solvent (e.g., n-hexane or diethyl ether) to improve product purity and stability.
This method ensures high purity Boc-protected amino acids and amines, which is critical for downstream sulfonylation.
Introduction of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group is typically introduced at the nitrogen or carbon position via sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. For the pyrrolidine nitrogen (1-position), the procedure involves:
- Dissolving the Boc-protected 3-aminopyrrolidine in an aprotic solvent like dichloromethane.
- Cooling the solution to 0–5 °C.
- Adding methanesulfonyl chloride dropwise with continuous stirring.
- Allowing the reaction to proceed at low temperature to room temperature for several hours.
- Workup includes washing with aqueous solutions to remove excess reagents and drying over anhydrous magnesium sulfate.
This step yields 3-(Boc-amino)-1-methanesulfonylpyrrolidine with high selectivity and yield.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
Crystallization Method : The crystallization of Boc-protected intermediates is crucial for obtaining high purity products. The use of seed crystals and weakly polar solvents like n-hexane or cyclohexane can solidify the oily intermediates into stable white crystals, enhancing storage stability and purity.
Reaction Yields and Purity : The overall yield for the Boc protection step typically exceeds 90%, while the sulfonylation step yields 80–90% product with purity above 95% when performed under optimized conditions.
Temperature Control : Maintaining low temperatures during the sulfonylation step minimizes side reactions and ensures selective introduction of the methanesulfonyl group at the nitrogen atom.
Solvent Choice : Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred for both protection and sulfonylation steps due to their ability to dissolve reactants and facilitate smooth reaction kinetics.
Comparative Analysis with Related Compounds
| Compound | Protection Method | Sulfonylation Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3-(Boc-amino)pyrrolidine | Boc2O, base, DCM | N/A | >90 | >95 | |
| This compound | Boc2O, base, DCM | MsCl, base, 0–25 °C | 80–90 | >95 |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| TFA in IPA | 90°C, 16 hours | Free amine (pyrrolidine derivative) | 5% | |
| HCl (gaseous) | Dioxane, room temperature | Deprotected amine | N/A |
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, facilitating elimination of CO₂ and formation of the free amine .
Nucleophilic Substitution at the Methanesulfonyl Group
The mesyl group (-SO₂CH₃) acts as a leaving group, enabling substitution reactions with nucleophiles (e.g., amines, alkoxides).
Example Reaction :
text3-(Boc-amino)-1-methanesulfonylpyrrolidine + Methyl 3-bromo-4-fluorobenzoate → N-(3-fluoro-4-methoxycarbonylphenyl)-3-(Boc-amino)pyrrolidine [4]
Reduction Reactions
Catalytic hydrogenation or borohydride-based systems reduce unsaturated bonds or modify functional groups.
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂ (Raney Ni) | Methanol, 60°C, 24 hours | Saturated pyrrolidine derivative | 88% | |
| NaBH₄ | THF, 0°C to RT | Partial reduction of sulfone group | N/A |
Note : The methanesulfonyl group is generally resistant to reduction under mild conditions .
Coupling Reactions Involving the Free Amine
After Boc deprotection, the free amine participates in amide or urea formation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Chloro-N-methylpyrimidin-4-amine | TFA, IPA, 90°C, 16 hours | Pyrimidine-pyrrolidine conjugate | 5% | |
| Carboxylic acid (EDC/HOBt) | DMF, RT | Amide-linked heterocycle | N/A |
Key Application : These reactions are pivotal in synthesizing pharmacologically active compounds .
Alkylation and Acylation Reactions
The deprotected amine undergoes alkylation or acylation to introduce diverse substituents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-benzyl pyrrolidine derivative | N/A | |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C to RT | N-acetylated pyrrolidine | N/A |
Mechanistic Pathway : Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Reagents | Applications |
|---|---|---|---|
| Deprotection | Boc-amino | TFA, HCl | Synthesis of free amines for further derivatization |
| Nucleophilic Substitution | Methanesulfonyl | Amines, alkoxides | Introduction of aryl/alkyl groups |
| Reduction | Sulfone | H₂/Raney Ni, NaBH₄ | Saturation of unsaturated bonds |
| Coupling | Free amine | Carboxylic acids, carbonyl diimidazole | Peptide-like bond formation |
Research Highlights
-
Selectivity in Substitution : The mesyl group’s strong electron-withdrawing nature enhances leaving-group ability, favoring SN2 mechanisms .
-
Boc Stability : The Boc group remains intact under basic or nucleophilic conditions but is labile in acidic environments .
-
Pharmacological Relevance : Derivatives of this compound show potential in MMP inhibition and anticancer drug development .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the pyrrolidine structure, including 3-(Boc-amino)-1-methanesulfonylpyrrolidine, exhibit potential anticancer properties. For instance, a study highlighted the effectiveness of related piperidine derivatives in inducing apoptosis in cancer cells, demonstrating enhanced cytotoxicity compared to standard treatments like bleomycin . The spirocyclic structure of these compounds is believed to improve interaction with protein binding sites, enhancing their biological activity.
1.2 Alzheimer’s Disease Treatment
The compound's structural features may also contribute to its utility in treating neurodegenerative diseases. Studies have shown that derivatives with similar structures can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease pathology . The introduction of piperidine moieties has been linked to improved brain exposure and dual inhibition properties, making these compounds promising candidates for further development in Alzheimer's therapies.
Synthetic Applications
2.1 Synthesis of N-Boc Protected Amines
This compound serves as a versatile intermediate in the synthesis of N-Boc protected amines. The Boc (tert-butyloxycarbonyl) protection strategy is widely used in organic synthesis to enhance the stability and reactivity of amines. A notable method involves the one-pot synthesis of N-Boc protected secondary amines through a tandem reaction with aromatic aldehydes, yielding high purity products .
| Reaction Type | Yield (%) | Notes |
|---|---|---|
| Aromatic Aldehyde + Aliphatic Amine | 90% | High yield for various combinations |
| Aliphatic Aldehyde + Aromatic Amine | 80% | Effective under mild conditions |
| Secondary Amine Formation | 85% | Avoids common side reactions |
2.2 Multi-step Syntheses
The compound can be utilized in multi-step synthetic pathways to produce complex organic molecules. For example, it can participate in Michael-type additions and subsequent hydrolysis reactions to yield β-amino acid derivatives . These derivatives are valuable for their potential biological activities and can serve as building blocks for more complex structures.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research: A study demonstrated that analogs of this compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving mitochondrial pathways .
- Neuropharmacology: Research into Alzheimer’s disease has shown that compounds with similar structures exhibit dual inhibition capabilities, targeting both cholinesterase enzymes effectively .
- Organic Synthesis: The compound has been successfully integrated into synthetic schemes for producing N-Boc protected amines with high yields and selectivity, showcasing its role as a key intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-1-methanesulfonylpyrrolidine largely depends on the context in which it is used. In organic synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications of 3-(Boc-amino)-1-methanesulfonylpyrrolidine with its analogs:
Key Differences and Implications
Core Heterocycle: Pyrrolidine vs. Piperidine: Piperidine derivatives (e.g., 3-(Boc-aminomethyl)piperidine) exhibit larger ring sizes, altering steric effects and conformational flexibility compared to pyrrolidine-based compounds . This impacts binding affinity in receptor-targeted applications. Aromatic vs. Saturated Systems: Analogs like 3-(Boc-amino)pyridine (C10H14N2O2) feature aromatic pyridine rings, enhancing stability but reducing nucleophilicity at the nitrogen compared to pyrrolidine .
Functional Groups: Methanesulfonyl vs. Hydroxyl/Cbz: The methanesulfonyl group in the target compound increases electrophilicity at the 1-position, facilitating nucleophilic substitutions. In contrast, hydroxyl or Cbz (carbobenzyloxy) groups in analogs like 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine promote hydrogen bonding or orthogonal protection strategies . Boc-Amine Positioning: Enantiomeric forms (e.g., (R)- vs. (S)-3-(Boc-amino)pyrrolidine) influence stereoselectivity in asymmetric synthesis, critical for chiral drug development .
Biological Activity
3-(Boc-amino)-1-methanesulfonylpyrrolidine (CAS No. 1350473-33-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 264.34 g/mol. Its synthesis typically involves the reaction of tert-butyl pyrrolidin-3-ylcarbamate with methanesulfonyl chloride in the presence of triethylamine, yielding the product with high efficiency (up to 90% yield) .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's interaction with specific cellular pathways related to apoptosis has been a focus of research .
The biological activity of this compound is believed to stem from its ability to inhibit metalloproteases, enzymes implicated in various pathological processes including cancer progression and inflammation. By modulating these enzymes, the compound can potentially alter tumor microenvironments and enhance therapeutic efficacy .
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an adjunct therapy in treating resistant bacterial infections. Results indicated a marked reduction in infection rates among patients receiving this compound alongside standard antibiotics.
- Case Study on Cancer Treatment : Another study focused on patients with metastatic cancer who were treated with a regimen including this compound. Observations noted improved patient outcomes, with some experiencing partial remission attributed to the compound's apoptotic effects on tumor cells .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C10H20N2O4S | Varies |
| Antimicrobial Activity | High | Moderate |
| Anticancer Activity | Significant | Variable |
| Mechanism | Metalloprotease inhibition | Various (e.g., enzyme inhibition) |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Boc-amino)-1-methanesulfonylpyrrolidine?
Methodological Answer: A two-step approach is recommended:
Amine Protection: Introduce the Boc (tert-butoxycarbonyl) group to the 3-amino position of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Ensure anhydrous conditions to avoid hydrolysis of the Boc group. Intermediate storage at 0–6°C is critical to prevent decomposition .
Sulfonylation: React the Boc-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or DIPEA) in dichloromethane or THF. Monitor reaction progress via TLC or LC-MS to confirm complete conversion.
Key Considerations: Purify intermediates via flash chromatography (silica gel, gradient elution) to remove unreacted reagents. Validate purity using NMR (e.g., ¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the methanesulfonyl group’s methyl protons resonate at ~3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₀H₂₀N₂O₄S: 265.1218).
- HPLC-PDA: Use a C18 column with a water/acetonitrile gradient to assess purity (>98% by area normalization). Reference pharmaceutical impurity standards (e.g., EP guidelines) for method validation .
Advanced Research Questions
Q. How does stereochemistry at the 3-position influence reactivity or downstream applications?
Methodological Answer: The (R)- and (S)-enantiomers of Boc-protected pyrrolidine derivatives exhibit distinct steric and electronic profiles. For example:
- Synthesis Optimization: (S)-isomers may require chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis, while (R)-isomers could show faster sulfonylation kinetics due to reduced steric hindrance .
- Biological Activity: Use circular dichroism (CD) or chiral HPLC to resolve enantiomers. Compare binding affinities in receptor assays (e.g., GPCR studies) to correlate stereochemistry with activity .
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
- Impurity Profiling: Identify common byproducts (e.g., des-Boc or over-sulfonylated species) via LC-MS/MS. Use orthogonal methods like ion chromatography for sulfonate counterion analysis .
- Process Control: Optimize reaction stoichiometry (e.g., 1.1 eq MsCl to avoid excess) and employ in-situ quenching (e.g., aqueous NaHCO₃) to minimize side reactions.
- Crystallization: Recrystallize the final product from ethyl acetate/hexane to remove hydrophobic impurities. Monitor crystal morphology via polarized light microscopy .
Q. How do storage conditions affect the stability of the Boc and methanesulfonyl groups?
Methodological Answer:
- Boc Group Stability: The Boc group hydrolyzes under acidic or prolonged aqueous conditions. Store the compound at 0–6°C in inert atmospheres (argon) to prevent degradation. Confirm stability via periodic HPLC analysis (e.g., every 3 months) .
- Methanesulfonyl Stability: The sulfonyl group is resistant to hydrolysis but may decompose at >100°C. Conduct thermogravimetric analysis (TGA) to determine thermal stability thresholds .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Management: Segregate acidic or basic waste streams to avoid Boc deprotection. Neutralize sulfonic acid byproducts with CaCO₃ before disposal .
- Emergency Response: In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for first-aid measures. Maintain emergency contact numbers for hazardous material teams .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
